[4-(1-ADAMANTYL)PIPERAZINO][5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Overview
Description
[4-(1-ADAMANTYL)PIPERAZINO][5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an adamantyl group, a piperazine ring, and a pyrazolo[1,5-a]pyrimidine core. The presence of fluorine atoms further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of [4-(1-ADAMANTYL)PIPERAZINO][5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the adamantyl and piperazine groups. The fluorophenyl and trifluoromethyl groups are then added through various substitution reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of the adamantyl group makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation techniques, typically with palladium on carbon as a catalyst.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions, often using reagents like sodium hydride or lithium diisopropylamide.
Hydrolysis: The carbonyl group in the piperazine ring can undergo hydrolysis under acidic or basic conditions, leading to the formation of various intermediates.
Scientific Research Applications
[4-(1-ADAMANTYL)PIPERAZINO][5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and cancer, due to its ability to modulate specific molecular pathways.
Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of [4-(1-ADAMANTYL)PIPERAZINO][5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantyl group enhances its binding affinity, while the fluorophenyl and trifluoromethyl groups contribute to its selectivity and potency. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
When compared to other similar compounds, [4-(1-ADAMANTYL)PIPERAZINO][5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE stands out due to its unique combination of structural features. Similar compounds include:
3-(1-adamantyl)-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-methyl-1H-1,2,4-triazole-5(4H)-thione: This compound also contains an adamantyl group and a piperazine ring but differs in its core structure and substituents.
4-(3-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-4-fluorobenzyl)phthalazin-1(2H)-one: This compound shares the piperazine and fluorophenyl groups but has a different core structure and additional substituents.
The unique combination of the adamantyl, piperazine, fluorophenyl, and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33F4N5O/c29-21-3-1-20(2-4-21)23-12-24(28(30,31)32)37-25(34-23)22(16-33-37)26(38)35-5-7-36(8-6-35)27-13-17-9-18(14-27)11-19(10-17)15-27/h1-4,16-19,23-24,34H,5-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIOITYREKUSHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C3NC(CC(N3N=C2)C(F)(F)F)C4=CC=C(C=C4)F)C56CC7CC(C5)CC(C7)C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33F4N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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